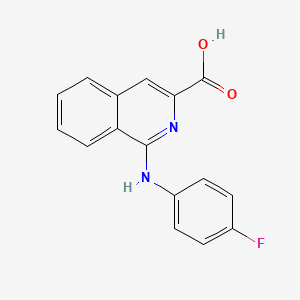
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of tyrosine kinase inhibitors and has shown promising results in various studies.
Wirkmechanismus
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, which prevents its activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in different cell types.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has several advantages as a research tool, including its potency, specificity, and availability. However, it also has some limitations, such as its potential off-target effects and the need for careful optimization of the concentration and exposure time in different experimental settings.
Zukünftige Richtungen
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has shown promising results in various preclinical studies, and its potential clinical applications are currently being explored. Some of the future directions for this compound research include:
1. Development of more potent and selective JAK/STAT inhibitors based on the structure of this compound.
2. Investigation of the potential synergistic effects of this compound with other targeted therapies in cancer treatment.
3. Exploration of the role of this compound in other cellular processes and diseases beyond the JAK/STAT pathway.
4. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research applications. Its potent inhibition of the JAK/STAT signaling pathway makes it a valuable tool in the study of cellular processes and diseases associated with dysregulation of this pathway. However, further research is needed to fully understand its potential clinical applications and limitations.
Synthesemethoden
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 2-chloroisoquinoline-3-carboxylic acid, followed by the reduction of the resulting intermediate. The final product can be obtained through a purification process, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoroanilino)isoquinoline-3-carboxylic acid has been extensively used in scientific research as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been associated with several diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-fluoroanilino)isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-15-13-4-2-1-3-10(13)9-14(19-15)16(20)21/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDUGLFVEMQBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2NC3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

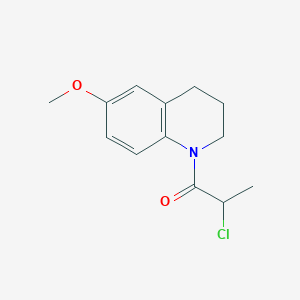
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
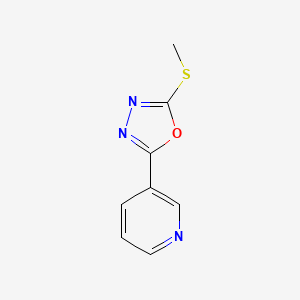
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)
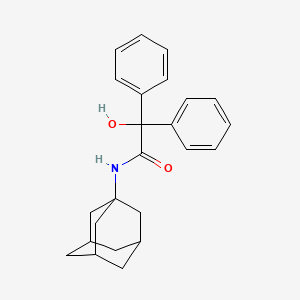
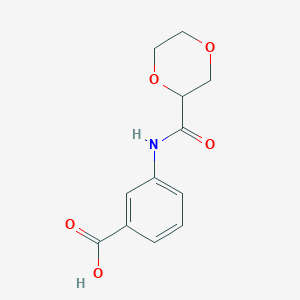
![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)